molecular formula C12H17NO2S B1438306 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone CAS No. 916791-33-8

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone

Cat. No.: B1438306
CAS No.: 916791-33-8
M. Wt: 239.34 g/mol
InChI Key: VZJJEKUMRCWREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone is a compound that features a piperidine ring, a thiophene ring, and a hydroxymethyl group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s overall activity .

Comparison with Similar Compounds

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone can be compared with other piperidine derivatives and thiophene-containing compounds. Similar compounds include:

Properties

IUPAC Name

1-[3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-8-11-2-1-4-13(7-11)12(15)6-10-3-5-16-9-10/h3,5,9,11,14H,1-2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJJEKUMRCWREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655989
Record name 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-33-8
Record name 1-[3-(Hydroxymethyl)-1-piperidinyl]-2-(3-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.